molecular formula C23H38O10S B611437 Tos-PEG6-CH2CO2tBu CAS No. 1949793-62-7

Tos-PEG6-CH2CO2tBu

カタログ番号: B611437
CAS番号: 1949793-62-7
分子量: 506.61
InChIキー: SURYEYDXOMEIFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tos-PEG6-CH2CO2tBu is a derivative of polyethylene glycol (PEG) that has been modified with a tosyl group and a tert-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The tert-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG6-CH2CO2tBu typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography and recrystallization .

化学反応の分析

Types of Reactions

Tos-PEG6-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Key Applications

  • Bioconjugation
    • Protein Conjugation : Tos-PEG6-CH2CO2tBu is extensively used to attach PEG chains to proteins or peptides. This modification enhances their solubility and stability, which is crucial for therapeutic applications. The tosyl group facilitates the formation of covalent bonds with nucleophiles such as amines or thiols, allowing for efficient linking of biomolecules .
    • Antibody-Drug Conjugates (ADCs) : The compound is instrumental in developing ADCs, where it helps to improve the pharmacokinetics and efficacy of therapeutic agents by providing a stable linkage between antibodies and cytotoxic drugs.
  • Drug Delivery Systems
    • The incorporation of this compound into drug formulations can significantly enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. This property is particularly beneficial for hydrophobic drugs that require solubilizing agents for effective delivery .
    • Nanoparticle Formulations : In nanomedicine, this linker can be used to modify nanoparticles, improving their circulation time in the bloodstream and reducing immunogenic responses.
  • Therapeutic Applications
    • PROTACs (Proteolysis Targeting Chimeras) : this compound is being explored in the synthesis of PROTACs, which are designed to induce targeted protein degradation. The PEGylation improves the pharmacological properties of these molecules, enhancing their therapeutic potential against various diseases .
    • Vaccines : The compound can be utilized in vaccine formulations to enhance immune responses by improving the stability and delivery of antigens.

Study 1: Protein Stability Enhancement

A study demonstrated that the conjugation of proteins with this compound resulted in a significant increase in thermal stability compared to unmodified proteins. The enhanced stability was attributed to the hydrophilic nature of PEG, which reduces aggregation and denaturation under physiological conditions.

Study 2: Improved Drug Delivery

Research involving poorly soluble anticancer drugs showed that formulations containing this compound exhibited improved solubility and bioavailability in vivo. The study highlighted how this linker could facilitate more effective drug delivery systems, potentially leading to better therapeutic outcomes.

Study 3: Development of Antibody-Drug Conjugates

In a clinical trial setting, ADCs using this compound showed promising results in targeting specific cancer cells while minimizing off-target effects. The stable linkage provided by the tosyl group was crucial for maintaining the integrity of the drug during circulation.

Comparison Table of Applications

Application AreaSpecific Use CaseBenefits
BioconjugationProtein modificationEnhanced solubility and stability
Drug DeliveryNanoparticle formulationsImproved bioavailability
TherapeuticsPROTAC developmentTargeted protein degradation
VaccinesAntigen deliveryEnhanced immune response

作用機序

The mechanism of action of Tos-PEG6-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions due to the presence of the tosyl group. The hydrophilic PEG spacer increases solubility, while the tert-butyl ester can be deprotected to yield a reactive carboxylic acid group. These properties make it a versatile compound for various chemical modifications and conjugations .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. The presence of both the tosyl group and the tert-butyl ester allows for versatile chemical modifications and conjugations, making it a valuable tool in various scientific and industrial applications .

生物活性

Tos-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) linker that incorporates a tosyl group and a t-butyl ester. This compound has garnered interest in bioconjugation and drug delivery due to its unique chemical properties, which enhance aqueous solubility and facilitate conjugation with biomolecules. This article delves into the biological activity of this compound, emphasizing its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C23H38O10SC_{23}H_{38}O_{10}S . The compound features:

  • Tosyl Group : A good leaving group that enhances nucleophilic substitution reactions.
  • t-Butyl Ester : Protects the carboxyl group, which can be deprotected under acidic conditions to form a free acid.
  • PEG Spacer : Increases solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound primarily revolves around its role as a linker in bioconjugation processes. The PEG spacer allows for increased flexibility and solubility, while the tosyl group facilitates the attachment of various biomolecules through nucleophilic substitution reactions.

Key Mechanisms:

  • Bioconjugation : The compound can conjugate with terminal amino groups of proteins or peptides via amide coupling reactions, enhancing the stability and solubility of the resulting conjugates.
  • Drug Delivery : The hydrophilic nature of the PEG component aids in improving the pharmacokinetic properties of drugs when linked to this compound.

Applications in Research

This compound is utilized extensively in various fields, including:

  • Antibody-drug Conjugates (ADCs) : Enhances the therapeutic efficacy by linking cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells.
  • Protein Labeling : Facilitates the labeling of proteins for imaging and tracking in cellular studies.
  • Surface Modification : Improves biocompatibility and reduces non-specific binding in biosensors and medical devices.

Case Studies

Several studies have highlighted the effectiveness of this compound in different applications:

Study 1: Antibody-drug Conjugate Development

A study demonstrated that linking a potent cytotoxic agent to an antibody via this compound resulted in enhanced anti-tumor activity compared to unconjugated drugs. The PEG spacer improved solubility and reduced immunogenicity, leading to better therapeutic outcomes .

Study 2: Protein Conjugation for Imaging

In another study, researchers used this compound to conjugate fluorescent dyes to proteins for real-time imaging in live cells. The study showed that the conjugated proteins retained their biological activity while providing clear imaging results .

Research Findings

Research indicates that compounds like this compound can significantly enhance the pharmacological properties of drugs through improved solubility and targeted delivery. The use of PEG linkers has been associated with reduced toxicity and enhanced efficacy in various therapeutic applications.

Property Description
Molecular Weight478.62 g/mol
SolubilityHighly soluble in aqueous solutions due to PEG component
ReactivityActive tosyl group facilitates nucleophilic substitution
Bioconjugation EfficiencyHigh efficiency in linking biomolecules without loss of function

特性

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURYEYDXOMEIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。